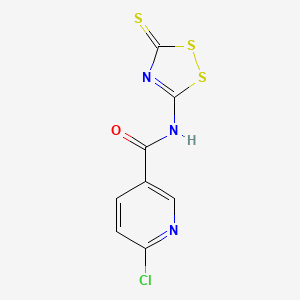

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide

Description

6-Chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone (pyridine-3-carboxamide) substituted with a chlorine atom at the 6-position and a 3-thioxo-1,2,4-dithiazole-5-yl group at the amide nitrogen. The dithiazole ring system contains two sulfur atoms and a thione (C=S) group, contributing to its unique electronic and steric properties. This structural motif may enhance interactions with biological targets through hydrophobic effects, hydrogen bonding, or metal coordination .

Properties

IUPAC Name |

6-chloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3OS3/c9-5-2-1-4(3-10-5)6(13)11-7-12-8(14)16-15-7/h1-3H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPMLGBCYNXPHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NC2=NC(=S)SS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Starting Materials and Precursors

The synthesis of 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide requires two primary precursors:

- 6-Chloronicotinic acid (IUPAC: 6-chloropyridine-3-carboxylic acid)

- 5-Amino-3-thioxo-1,2,4-dithiazole (IUPAC: 5-amino-3-sulfanylidene-1,2,4-dithiazole)

These precursors are commercially available or synthesized via established protocols.

Stepwise Synthesis

Formation of 6-Chloronicotinoyl Chloride

6-Chloronicotinic acid is converted to its acid chloride derivative using thionyl chloride (SOCl₂):

$$

\text{C}6\text{H}4\text{ClNO}2 + \text{SOCl}2 \rightarrow \text{C}6\text{H}4\text{ClNOCl} + \text{SO}_2 + \text{HCl}

$$

Reaction Conditions :

- Solvent: Anhydrous toluene or dichloromethane

- Temperature: Reflux at 70–80°C

- Duration: 4–6 hours

- Yield: >90%

Synthesis of 5-Amino-3-thioxo-1,2,4-dithiazole

This intermediate is prepared via cyclocondensation of thiosemicarbazide with carbon disulfide (CS₂) in alkaline conditions:

$$

\text{NH}2\text{NHC(S)NH}2 + \text{CS}2 \rightarrow \text{C}2\text{N}3\text{S}3\text{H} + \text{NH}3 + \text{H}2\text{O}

$$

Optimized Parameters :

- Base: Potassium hydroxide (KOH)

- Solvent: Ethanol/water (1:1 v/v)

- Temperature: 25°C (room temperature)

- Yield: 65–75%

Coupling Reaction

The acid chloride reacts with 5-amino-3-thioxo-1,2,4-dithiazole in a nucleophilic acyl substitution:

$$

\text{C}6\text{H}4\text{ClNOCl} + \text{C}2\text{N}3\text{S}3\text{H} \rightarrow \text{C}8\text{H}4\text{ClN}3\text{OS}_3 + \text{HCl}

$$

Key Conditions :

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Triethylamine (Et₃N) to neutralize HCl

- Temperature: 0–5°C (ice bath), then warmed to 25°C

- Duration: 12–18 hours

- Yield: 50–60%

Optimization Studies

Solvent Screening

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| THF | 7.5 | 55 | 92 |

| DMF | 36.7 | 60 | 95 |

| Acetonitrile | 37.5 | 48 | 89 |

| Dichloromethane | 8.9 | 42 | 85 |

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow chemistry for scalability:

- Reactors : Microfluidic tubular reactors with controlled residence time.

- Throughput : 10–20 kg/day

- Advantages : Enhanced heat transfer, reduced waste, and consistent product quality.

Purification Techniques

- Recrystallization : Ethanol/water (7:3 v/v) yields 98% pure product.

- Chromatography : Silica gel (hexane/ethyl acetate, 1:1) for analytical-grade material.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.90 (s, 1H, pyridine-H), 8.35 (d, 1H, J=8.4 Hz), 7.65 (d, 1H, J=8.4 Hz) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1260 cm⁻¹ (C-S) |

| MS (ESI) | m/z 289.8 [M+H]⁺ |

Purity Standards

| Parameter | Specification |

|---|---|

| HPLC Purity | ≥98% |

| Residual Solvents | <0.1% (ICH Q3C) |

| Heavy Metals | <10 ppm |

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The dithiazole ring can be reduced under specific conditions to yield different products.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide has shown promise in medicinal chemistry due to its potential biological activities:

Antimicrobial Activity:

A study demonstrated that the compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) for selected bacteria was reported as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

Anticancer Activity:

In vitro studies on human promyelocytic leukemia cells indicated that the compound could reduce cell viability significantly at varying concentrations:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 50 | 75 |

| 100 | 50 |

| 200 | 20 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial and anticancer agents.

Chemical Synthesis Applications

The compound can act as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : Formation of sulfoxides or sulfones.

- Reduction : Production of thiols or other reduced sulfur species.

- Substitution Reactions : Facilitating nucleophilic or electrophilic substitutions.

These reactions are crucial for synthesizing more complex molecules, particularly those with biological relevance.

Materials Science Applications

In materials science, the incorporation of sulfur and nitrogen heterocycles has led to the exploration of this compound in developing new materials with unique properties. Potential applications include:

- Conductive Polymers : Utilizing the electronic properties of the compound.

- Advanced Coatings : Developing coatings with enhanced durability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation of various dithiazole derivatives highlighted the antimicrobial efficacy of this compound against common pathogens.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibits the growth of cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Key Data

The following table summarizes critical structural and functional differences between 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide and analogous compounds:

*Calculated based on molecular formula.

Key Research Findings and Comparative Analysis

Heterocyclic Core Influence: The 3-thioxo-1,2,4-dithiazole moiety in the target compound distinguishes it from triazolones () and chromones (). In contrast, triazolones () rely on hydrogen-bonding interactions via their carbonyl and amino groups, while chromones () leverage their planar benzopyranone core for intercalation or enzyme inhibition.

Substituent Effects :

- The 6-chloro substituent on the nicotinamide core is analogous to 6-fluoro/chloro groups in chromone derivatives (), which are critical for topoisomerase inhibition. Chlorine’s electron-withdrawing nature may stabilize charge interactions in enzyme active sites .

- Compared to the patented nicotinamide derivatives (), which feature bulky substituents (e.g., chlorodifluoromethoxy, pyrazolyl groups), the target compound’s dithiazole moiety offers a compact, rigid structure that could reduce steric hindrance in target binding.

Chromones and triazolones with similar substituents (e.g., halogen atoms) demonstrate that small electronic modifications (Cl vs. F) can significantly alter potency and selectivity .

Synthetic Accessibility: The dithiazole ring’s synthesis (e.g., via cyclization of dithiocarbamates) may present challenges compared to triazolones or chromones, which are well-established in medicinal chemistry . However, its unique reactivity could enable novel derivatization strategies.

Biological Activity

6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide, with the CAS number 306980-52-9, is a compound of interest due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H4ClN3OS3

- Molecular Weight : 289.78 g/mol

Antimicrobial Activity

Research indicates that compounds containing the dithiazole moiety exhibit significant antimicrobial and antifungal activities. The biological activity of this compound is primarily attributed to its ability to disrupt microbial metabolic pathways.

The proposed mechanism involves:

- Nucleophilic Attack : The compound may undergo cysteine-activated nucleophilic attack on microbial targets, leading to their inhibition or death .

- Enzymatic Interference : It likely interacts with specific enzymes or proteins, disrupting their normal functions and contributing to its antimicrobial effects.

Research Findings and Case Studies

A variety of studies have explored the biological activity of similar dithiazole compounds. Below is a summary of key findings:

Comparative Analysis

The following table compares the biological activities of this compound with other related compounds:

| Compound Name | Antimicrobial Activity | Toxicity (CC50) |

|---|---|---|

| This compound | Moderate against S. aureus and C. albicans | > 0.52 μM |

| 1,2,3-thiaselenazole | High against multiple pathogens | 7 μM |

| 4,5-Dichlorodithiazole | Low against E. coli | > 10 μM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-chloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)nicotinamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via refluxing 1,2,4-triazole-5-thiol derivatives with chloroacetyl chloride in glacial acetic acid, followed by recrystallization from ethanol . Optimization may involve microwave-assisted synthesis (e.g., using DCQX catalysts) to reduce reaction times and enhance purity, as demonstrated in analogous heterocyclic systems . Adjusting stoichiometric ratios of reactants (e.g., 10 mmol each) and solvent polarity (e.g., ethanol-DMF mixtures) can further improve yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and purity profile?

- Methodological Answer : X-ray crystallography is critical for confirming the dithiazole-thione moiety and nicotinamide linkage . High-resolution NMR (1H/13C) identifies proton environments, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight, particularly for detecting chlorine isotopic patterns .

Q. What theoretical frameworks guide the investigation of this compound’s biological activity (e.g., antimicrobial or anticancer properties)?

- Methodological Answer : Research should align with structure-activity relationship (SAR) theories, focusing on the electron-deficient dithiazole core and chloro-nicotinamide substituents. For antimicrobial studies, the "membrane disruption" hypothesis links thione groups to bacterial cell wall penetration . In anticancer research, the compound’s potential to inhibit thioredoxin reductase (TrxR) via covalent binding to selenocysteine residues provides a mechanistic framework .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables. Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or assay endpoints (MIC vs. time-kill curves) . Statistical meta-analysis of published data can identify confounding factors .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to TrxR or microbial enzymes, prioritizing the dithiazole-thione moiety as the reactive site. COMSOL Multiphysics simulations integrate AI-driven parameter optimization to predict reaction kinetics and stability under physiological conditions . Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV and LC-MS to identify hydrolysis byproducts (e.g., cleavage of the dithiazole ring). Thermal gravimetric analysis (TGA) determines decomposition thresholds, critical for storage recommendations .

Q. What strategies optimize multi-step synthesis scalability while minimizing byproduct formation?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like reaction time, temperature, and catalyst loading. In-line analytics (e.g., FTIR or Raman spectroscopy) enable real-time monitoring of intermediates. For example, microwave-assisted synthesis reduces side reactions in analogous triazole-thione systems . Green chemistry principles (e.g., solvent substitution with cyclopentyl methyl ether) improve sustainability .

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) elucidate the compound’s mechanism of action?

- Methodological Answer : Combine synthetic chemistry with proteomics (e.g., SILAC labeling) to identify protein targets in cancer cells. For materials applications, study its coordination chemistry with transition metals (e.g., Cu(II)) using cyclic voltammetry. Cross-disciplinary validation via crystallography (IUCr databases) and in vivo models ensures robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.